Cas no 2361585-57-9 (N-Ethyl-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydro-7-methyl-1-naphthalenyl]amino]ethyl]-2-propenamide)
![N-Ethyl-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydro-7-methyl-1-naphthalenyl]amino]ethyl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/2361585-57-9x500.png)
2361585-57-9 structure
Nome del prodotto:N-Ethyl-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydro-7-methyl-1-naphthalenyl]amino]ethyl]-2-propenamide
N-Ethyl-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydro-7-methyl-1-naphthalenyl]amino]ethyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-ethyl-N-({[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl}methyl)prop-2-enamide
- 2361585-57-9
- EN300-26585878
- Z2908841860
- N-Ethyl-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydro-7-methyl-1-naphthalenyl]amino]ethyl]-2-propenamide
-
- Inchi: 1S/C18H24N2O2/c1-4-18(22)20(5-2)12-17(21)19-16-8-6-7-14-10-9-13(3)11-15(14)16/h4,9-11,16H,1,5-8,12H2,2-3H3,(H,19,21)/t16-/m0/s1
- Chiave InChI: XDYSNBILCRWRGN-INIZCTEOSA-N
- Sorrisi: C(N(CC)CC(=O)N[C@@H]1C2=C(C=CC(C)=C2)CCC1)(=O)C=C
Proprietà calcolate
- Massa esatta: 300.183778013g/mol
- Massa monoisotopica: 300.183778013g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 421
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 49.4Ų
Proprietà sperimentali
- Densità: 1.10±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 548.9±39.0 °C(Predicted)
- pka: 14.30±0.20(Predicted)
N-Ethyl-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydro-7-methyl-1-naphthalenyl]amino]ethyl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585878-0.05g |
N-ethyl-N-({[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl}methyl)prop-2-enamide |
2361585-57-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Ethyl-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydro-7-methyl-1-naphthalenyl]amino]ethyl]-2-propenamide Letteratura correlata
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2361585-57-9 (N-Ethyl-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydro-7-methyl-1-naphthalenyl]amino]ethyl]-2-propenamide) Prodotti correlati
- 2229576-86-5(3-(4-chloro-3-methoxyphenoxy)propan-1-amine)
- 702682-48-2(Imidazole-1-carboxylic acid 4-trifluoromethylbenzyl ester)
- 205644-27-5(Ethyl 2-(benzyl(2-hydroxyethyl)amino)acetate)
- 898782-50-8([2-(thiomorpholinomethyl)phenyl]-(3,4,5-trifluorophenyl)methanone)
- 1806956-18-2(2-(Chloromethyl)-3-(difluoromethyl)-6-iodopyridine-5-carboxaldehyde)
- 922665-37-0(4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide)
- 2639456-33-8(tert-butyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate)
- 2228274-18-6(1-(2-bromopyridin-3-yl)-3,3-difluorocyclobutan-1-amine)
- 138505-19-8(1-Bromo-3-ethenyl-2-methoxybenzene)
- 391868-06-7(2,6-dimethoxy-N-(2Z)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
